molecular formula C7H14ClNO3 B1383258 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride CAS No. 1485427-12-0

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Cat. No. B1383258
M. Wt: 195.64 g/mol
InChI Key: MFSOOGFDTTVGJQ-UHFFFAOYSA-N
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Description

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is an organic compound that contains the tetrahydropyran ring . This ring system is frequently reported in marketed drugs and is second only to the phenyl ring when two-dimensional rings are included .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring with an aminomethyl group at the 4-position . The empirical formula is C7H15NO2 and the molecular weight is 145.20 .


Chemical Reactions Analysis

This compound can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer . It’s also used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.254±0.06 g/cm3 . The melting point is >265°C (dec.) and the boiling point is 299.4±40.0 °C (Predicted) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Diamides: 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride has been utilized in the synthesis of diamides. For example, the reaction of its acid chloride form with anesthesin, followed by hydrolysis, produced 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid, which demonstrates its potential in creating complex organic compounds (Agekyan & Mkryan, 2015).
  • Enantiospecific Synthesis: The compound has also been involved in enantiospecific synthesis processes. For instance, its derivatives have been synthesized with an enantiomeric excess of ≥ 93%, showcasing its utility in producing specific enantiomers, which are crucial in the field of stereochemistry (Deschenaux et al., 1989).
  • Creation of Novel Derivatives: The compound has been pivotal in creating various derivatives like pyranones, pyridines, and pyrimidines, underlining its role in expanding the spectrum of heterocyclic compounds (Harb et al., 1989).

Medicinal Chemistry Applications

  • Synthesis of Anti-plasmin Drugs: In medicinal chemistry, it has been used to synthesize isomers for potential use in anti-plasmin drugs, highlighting its importance in therapeutic applications (Isoda et al., 1980).
  • Development of HMG-CoA Reductase Inhibitors: The compound has shown utility in the synthesis of HMG-CoA reductase inhibitors, crucial for cholesterol biosynthesis inhibition, thereby contributing to cardiovascular drug research (Prugh et al., 1990).

Synthesis Methods

  • Ultrasound-mediated Synthesis: An environmentally friendly ultrasound-mediated synthesis method has been developed using this compound, emphasizing advancements in green chemistry and efficient synthesis techniques (Wang et al., 2011).

Novel Compound Synthesis

  • Synthesis of Spiro-linked Compounds: It has been instrumental in synthesizing spiro-linked compounds with tetrahydropyran and pyrimidine rings, showcasing its role in creating structurally complex and novel molecules (Kisel et al., 2002).

Safety And Hazards

This compound is classified as a combustible solid . It has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

4-(aminomethyl)oxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOOGFDTTVGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride

CAS RN

1485427-12-0
Record name 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Reactant of Route 6
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride

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